molecular formula C8H8INO4S B2893734 N-(4-iodo-benzenesulfonyl)-glycine CAS No. 89976-48-7

N-(4-iodo-benzenesulfonyl)-glycine

Cat. No.: B2893734
CAS No.: 89976-48-7
M. Wt: 341.12
InChI Key: NYJFTSBDVJYJIY-UHFFFAOYSA-N
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Description

N-(4-iodo-benzenesulfonyl)-glycine is an organic compound that features a glycine moiety attached to a 4-iodobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-benzenesulfonyl)-glycine typically involves the reaction of 4-iodobenzenesulfonyl chloride with glycine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

IC6H4SO2Cl+NH2CH2COOHIC6H4SO2NHCH2COOH+HCl\text{IC}_6\text{H}_4\text{SO}_2\text{Cl} + \text{NH}_2\text{CH}_2\text{COOH} \rightarrow \text{IC}_6\text{H}_4\text{SO}_2\text{NHCH}_2\text{COOH} + \text{HCl} IC6​H4​SO2​Cl+NH2​CH2​COOH→IC6​H4​SO2​NHCH2​COOH+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-benzenesulfonyl)-glycine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions can modify the sulfonyl group.

Scientific Research Applications

N-(4-iodo-benzenesulfonyl)-glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iodo-benzenesulfonyl)-glycine involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with amino acids in proteins, potentially inhibiting their function. The iodine atom can also participate in halogen bonding, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the glycine moiety and the 4-iodobenzenesulfonyl group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[(4-iodophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJFTSBDVJYJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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